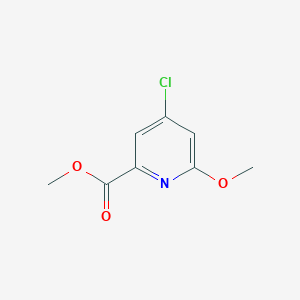
Methyl 4-chloro-6-methoxypicolinate
Vue d'ensemble
Description
Methyl 4-chloro-6-methoxypicolinate (MCP) is an organic compound that has been widely studied due to its unique properties and potential applications in a variety of scientific fields. MCP is a white crystalline solid with a molecular weight of 214.6 g/mol, and it is soluble in water and ethanol. It is an important intermediate in the synthesis of various compounds, and it has been used in a range of scientific research applications, including biochemical and physiological studies.
Applications De Recherche Scientifique
1. Synthesis and Reactivity
- Transmission of Substituent Effects in Pyridines : Methyl 4-chloro-6-methoxypicolinate was studied for its reaction rates in alkaline hydrolysis, offering insights into electronic interactions between functional groups and the pyridine ring. This research aids in understanding the transmission of substituent effects in pyridine derivatives (Campbell et al., 1970).
2. Medicinal Chemistry Applications
- Antitumor Drug Development : Methyl 4-chloro-6-methoxypicolinate serves as a key intermediate in the synthesis of sorafenib, an antitumor drug. This showcases its importance in the synthesis of complex medicinal compounds (Yao Jian-wen, 2012).
3. Chemical Synthesis and Methodology
- Improved Synthesis Methods : Research has been conducted on improving the synthesis methods of related compounds, highlighting the role of Methyl 4-chloro-6-methoxypicolinate in facilitating more efficient and effective chemical synthesis processes (Lei Zhao et al., 2017).
4. Structural and Spectroscopic Analysis
- Fluorophore Development : In the context of fluorophore development for specific scientific applications, Methyl 4-chloro-6-methoxypicolinate-related compounds have been synthesized and analyzed. This contributes to the field of spectroscopy and materials science (Kimber et al., 2003).
5. Material Science and Coordination Chemistry
- Ligand Properties in Metal Complexes : Studies have been conducted on the ligand properties of related compounds in metal complexes, which is crucial for understanding coordination chemistry and developing new materials (Xu et al., 2002).
Propriétés
IUPAC Name |
methyl 4-chloro-6-methoxypyridine-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8ClNO3/c1-12-7-4-5(9)3-6(10-7)8(11)13-2/h3-4H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CNYVZFKMCNDPOD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=N1)C(=O)OC)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8ClNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.61 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 4-chloro-6-methoxypicolinate | |
Synthesis routes and methods
Procedure details









Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![6-Chloro-2-(1,4-diazepan-1-yl)benzo[d]thiazole hydrochloride](/img/structure/B1404298.png)
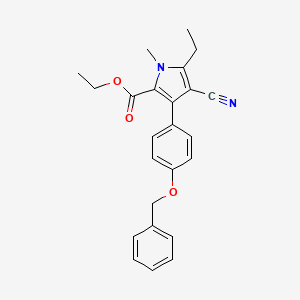
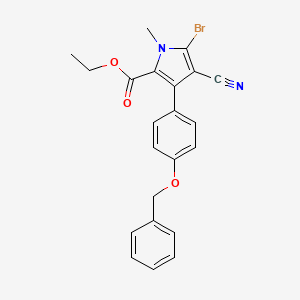
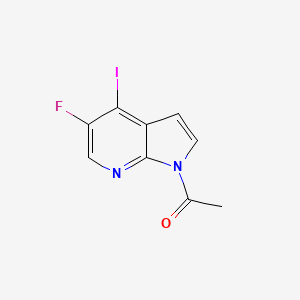


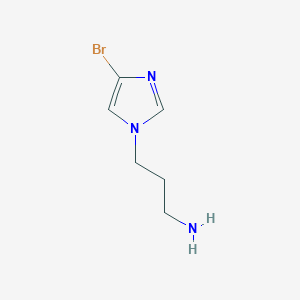
![n-[4-(Cyclopentylmethoxy)benzoyl]glycine](/img/structure/B1404312.png)
![2-(Methylsulfonyl)-2,5-diazabicyclo[2.2.1]heptane](/img/structure/B1404314.png)
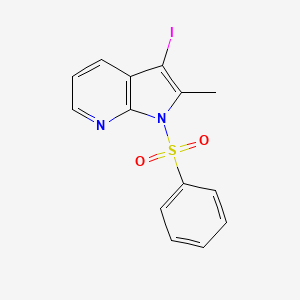
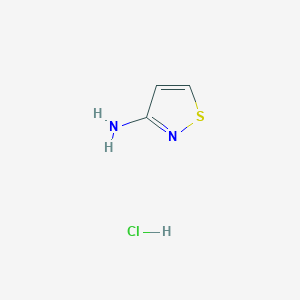
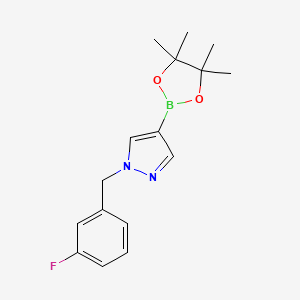
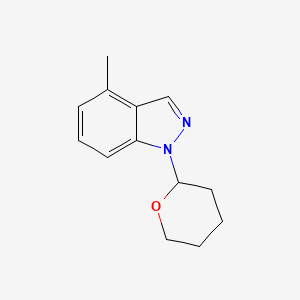
![Ethyl imidazo[1,5-a]pyridine-8-carboxylate](/img/structure/B1404320.png)